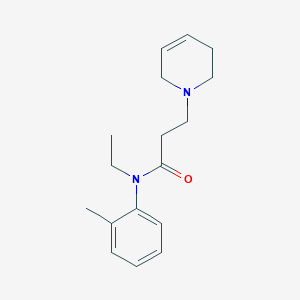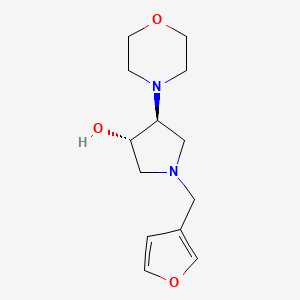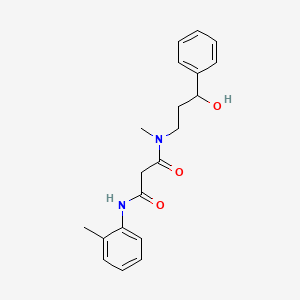![molecular formula C24H34N2O4 B3811975 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3811975.png)
2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as GSK-3β inhibitor, is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound has been found to have a significant impact on various biochemical and physiological processes in the body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol works by inhibiting the activity of glycogen synthase kinase-3 beta (2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ), which is a key regulator of various cellular processes. 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ activity by 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol can lead to the activation of various signaling pathways, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a significant impact on various biochemical and physiological processes in the body. Studies have shown that this compound can reduce inflammation, improve insulin sensitivity, and promote neuroprotection. It has also been shown to have a positive effect on bone formation and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ. This allows researchers to study the specific effects of 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the specific mechanisms of action of this compound, which can help to identify new therapeutic targets. Additionally, the potential side effects of this compound need to be further studied to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanolβ inhibitors, including 2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, can reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4/c1-18-7-5-6-8-20(18)16-26-11-10-25(17-21(26)9-12-27)15-19-13-22(28-2)24(30-4)23(14-19)29-3/h5-8,13-14,21,27H,9-12,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWVTHKRMVVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1H-indol-3-yl)-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B3811894.png)

![2-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3811907.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3811913.png)
![(1S*,6R*)-9-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3811922.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1,4-dioxan-2-ylmethyl)propanamide](/img/structure/B3811925.png)
![1-ethoxy-3-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B3811928.png)
![2-[4-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B3811933.png)
![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B3811952.png)

![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3811979.png)

![5-[(4-cyclopentyl-1,4-diazepan-1-yl)methyl]-6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3811989.png)
![2-(4-{[methyl(6-methyl-2-phenylpyrimidin-4-yl)amino]methyl}piperidin-1-yl)ethanol](/img/structure/B3811996.png)